1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that are of significant interest due to their presence in various biologically active natural products, pharmaceuticals, and organic functional materials
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One common method involves the use of rhodium-catalyzed cascade reactions, which significantly increase molecular complexity through the formation of nitrile ylides with extended conjugation . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, particularly involving nucleophiles and electrophiles, are common.
Cyclization: Cyclization reactions, such as the formation of azepine rings through 1,7-electrocyclization, are also significant.
Common reagents used in these reactions include rhodium catalysts, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are often structurally unique fluorophores with aggregation-induced emission characteristics .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the formation of nitrile ylides through the reaction of rhodium vinylcarbenes with nitriles . This process leads to the formation of complex ring structures, such as azepine rings, through 1,7-electrocyclization. The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of carbon-nitrogen triple bonds .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other nitrogen-containing heterocycles, such as:
Pyrroles: Similar in their nitrogen-containing ring structures but differ in their specific reactivity and applications.
Imidazoles: Known for their use in pharmaceuticals, imidazoles have different reactivity patterns compared to isoindoles.
The uniqueness of 1H-Isoindole-1,3(2H)-dione derivatives lies in their ability to form structurally unique fluorophores with aggregation-induced emission characteristics, making them highly valuable in biological imaging and other applications .
Properties
IUPAC Name |
2-[2-amino-3-(3,4-difluorophenyl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-6-5-10(8-15(14)19)7-11(20)9-21-16(22)12-3-1-2-4-13(12)17(21)23/h1-6,8,11H,7,9,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGKDKQQSUZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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